molecular formula C13H14ClNO3S2 B2701808 N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 2034257-59-3

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2701808
CAS No.: 2034257-59-3
M. Wt: 331.83
InChI Key: CYJXBJSVIJKMEO-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a chlorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable thiophene derivative under controlled conditions to form the intermediate. This intermediate is then subjected to sulfonation and subsequent amination to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)thiophene-2-sulfonamide
  • N-(3-hydroxypropyl)thiophene-2-sulfonamide
  • N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzene-sulfonamide

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a pharmacological agent, while the thiophene ring provides stability and electronic properties that are valuable in materials science.

Biological Activity

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a chlorophenyl moiety. Its molecular formula is C13H13ClN2O3SC_{13}H_{13}ClN_{2}O_{3}S, with a molecular weight of 310.77 g/mol. The sulfonamide group is known for its role in various biological activities, including antibacterial and antitumor effects.

The biological activity of this compound primarily stems from its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents, providing a potential avenue for enhancing cancer treatment efficacy .
  • Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound:

Biological Activity Cell Line IC50 (µM) Reference
PARP InhibitionN/A1.5
AntiproliferativeA5495.0
AntiproliferativeMDA-MB-2314.5
AntimicrobialStaphylococcus aureus12.0

Case Studies and Research Findings

  • Anticancer Activity : In a study examining the effects of various thiophene derivatives, this compound was highlighted for its potent antiproliferative effects against multiple cancer types, suggesting its potential as a lead compound for further development in oncology .
  • Antimicrobial Properties : Another study explored the antimicrobial efficacy of thiophene derivatives, revealing that this compound exhibited notable activity against Staphylococcus aureus, indicating its potential use in treating bacterial infections .
  • In Silico Studies : Computational docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, reinforcing its potential as a therapeutic agent . These studies provide insights into the binding affinities and possible interactions at the molecular level.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S2/c14-11-4-1-3-10(9-11)12(16)6-7-15-20(17,18)13-5-2-8-19-13/h1-5,8-9,12,15-16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJXBJSVIJKMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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